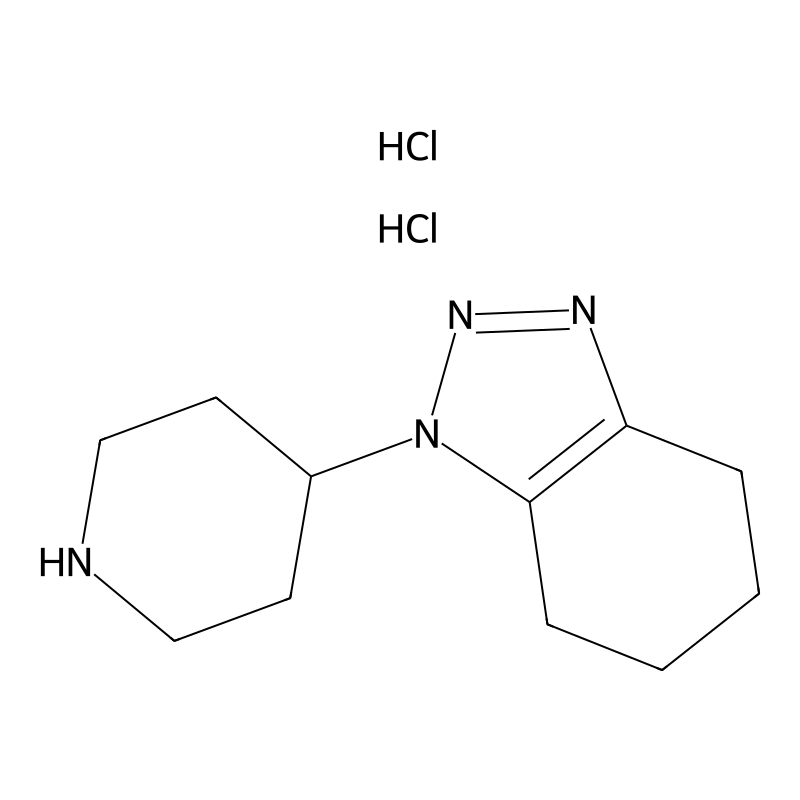

1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antiplasmodial Activity

Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated for their antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs between 15 to 182) .

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride is a complex organic compound characterized by a fused benzotriazole and piperidine structure. Benzotriazoles are notable for their diverse applications in pharmaceuticals, corrosion inhibitors, and as intermediates in organic synthesis. This specific compound incorporates a piperidine ring, which enhances its biological activity and potential therapeutic applications.

There is no current information available on the mechanism of action of THPB. Without knowledge of its intended use or biological activity, it's difficult to speculate on its potential interactions or effects.

- Alkylation: The introduction of alkyl groups can modify the compound's properties.

- Acylation: This reaction can lead to the formation of amides or esters.

- Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

The compound exhibits significant biological activity due to its structural features. Research indicates that benzotriazoles often display:

- Antimicrobial Properties: They can inhibit the growth of various bacteria and fungi.

- Anticancer Activity: Certain derivatives have shown promise in cancer treatment by inducing apoptosis in malignant cells.

- Neuroprotective Effects: Compounds with piperidine rings are frequently investigated for their potential in treating neurodegenerative diseases .

The unique combination of the benzotriazole and piperidine structures likely contributes to these varied biological effects.

Synthesis of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as piperidine derivatives and benzotriazole intermediates.

- Multi-step Synthesis: Involves protecting groups to prevent unwanted reactions during synthesis phases. For instance, N-acetylation of the piperidine nitrogen may be performed to enhance yields .

- Use of Catalysts: Transition metal catalysts can facilitate cyclization and other transformations to yield the desired compound efficiently.

These methods emphasize the importance of careful planning in synthetic routes to achieve high purity and yield.

The applications of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride span several fields:

- Pharmaceuticals: Potential use as a drug candidate due to its biological activity.

- Material Science: As a precursor for developing coordination polymers or ligands for metal complexes.

- Corrosion Inhibition: Benzotriazoles are widely recognized for their efficacy in preventing metal corrosion.

These applications highlight the versatility of the compound in both biological and industrial contexts.

Studies on the interactions of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride with biological targets are crucial for understanding its mechanism of action:

- Receptor Binding Studies: Investigating how the compound interacts with specific receptors can elucidate its pharmacological profile.

- In vitro Assays: Testing against various cell lines helps determine cytotoxicity and therapeutic potential.

Such studies provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(4-piperidinyl)benzothiazole | Contains a piperidine ring | Exhibits different biological activities related to thiazole moiety |

| 5-(piperidin-4-yl)-1H-pyrazole | Fused ring system | Focused on anti-inflammatory properties |

| 3-(piperidinyl)quinazolinone | Piperidine with quinazoline | Known for neuroprotective effects |

While these compounds share certain structural elements with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride, each possesses distinct pharmacological properties and applications that differentiate them within medicinal chemistry.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant